2-GUANIDINOETHYLMERCAPTOSUCCINIC ACID
Overview
Description
Mechanism of Action
Target of Action
Gemsa, also known as GEMTESA or vibegron, is a selective human beta-3 adrenergic receptor agonist . It primarily targets beta-3 adrenergic receptors . These receptors play a crucial role in bladder relaxation .
Mode of Action
Gemsa works by selectively targeting and activating the beta-3 adrenergic receptors . The activation of these receptors leads to the relaxation of the bladder detrusor muscle during bladder filling . This action increases bladder capacity .
Biochemical Pathways
The activation of beta-3 adrenergic receptors by Gemsa leads to a cascade of biochemical reactions that result in the relaxation of the bladder detrusor muscle . This process predominantly mediates bladder relaxation . .
Pharmacokinetics
The pharmacokinetics of Gemsa involve its absorption, distribution, metabolism, and excretion (ADME). The mean vibegron C max (maximum serum concentration) and AUC (area under the curve) increase in a greater than dose-proportional manner up to 600 mg . Steady-state concentrations are achieved within seven days of once-daily dosing .
Result of Action
The primary result of Gemsa’s action is the relaxation of the bladder detrusor muscle, which increases bladder capacity . This action helps reduce symptoms of overactive bladder, such as urinary urgency, urinary frequency, and urge urinary incontinence .
Biochemical Analysis
Biochemical Properties
Gemsa stain plays a crucial role in biochemical reactions by binding to specific cellular components. The stain contains methylene blue and azure, which are basic dyes that bind to acidic components such as the nucleus, producing a blue-purple color. Eosin, an acidic dye, binds to basic components like the cytoplasm and cytoplasmic granules, producing a red coloration . The interaction of Gemsa stain with these cellular components allows for the differentiation of various cell types and the identification of parasites.
Cellular Effects
Gemsa stain has significant effects on various types of cells and cellular processes. It is used to stain blood cells, allowing for the differentiation of erythrocytes, leukocytes, and platelets. The stain also highlights the presence of parasites within cells, aiding in the diagnosis of diseases such as malaria . By binding to the DNA and RNA within cells, Gemsa stain can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Gemsa stain involves its binding interactions with cellular components. Methylene blue and azure bind to the phosphate groups of DNA, where there are high amounts of adenine-thymine bonding, resulting in a blue-purple coloration . Eosin binds to the cytoplasmic components, producing a red coloration. These binding interactions allow for the visualization of cellular structures and the identification of parasites within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gemsa stain can change over time. The stability and degradation of the stain can impact its effectiveness in staining cellular components. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the stain maintaining its ability to differentiate cellular components and identify parasites over extended periods .
Dosage Effects in Animal Models
The effects of Gemsa stain can vary with different dosages in animal models. At optimal dosages, the stain effectively differentiates cellular components and identifies parasites. At high doses, toxic or adverse effects may be observed, including potential damage to cellular structures and interference with cellular function .
Metabolic Pathways
Gemsa stain is involved in various metabolic pathways within cells. The stain interacts with enzymes and cofactors that are involved in the metabolism of cellular components. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, Gemsa stain is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the stain within specific cellular compartments, allowing for the targeted staining of cellular components .
Subcellular Localization
Gemsa stain exhibits specific subcellular localization, targeting the nucleus and cytoplasm of cells. The stain’s activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization allows for the effective differentiation of cellular components and the identification of parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidinoethylmercaptosuccinic acid typically involves the formation of C-N bonds. Recent developments in synthetic methods include transition-metal-catalyzed guanidine synthesis, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .
Industrial Production Methods
Industrial production methods for guanidinoethylmercaptosuccinic acid are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production.
Chemical Reactions Analysis
Types of Reactions
Guanidinoethylmercaptosuccinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Common reagents used in the reactions of guanidinoethylmercaptosuccinic acid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of guanidinoethylmercaptosuccinic acid depend on the type of reaction and the reagents used. These products are often intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Guanidinoethylmercaptosuccinic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCLXDFOQQABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(CC(=O)O)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868439 | |
Record name | Guanidinoethylmercaptosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77482-44-1 | |
Record name | Guanidinoethylmercaptosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077482441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidinoethylmercaptosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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